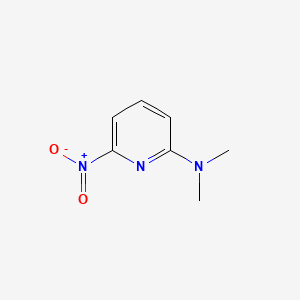

N,N-Dimethyl-6-nitropyridin-2-amine

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N,N-dimethyl-6-nitropyridin-2-amine |

InChI |

InChI=1S/C7H9N3O2/c1-9(2)6-4-3-5-7(8-6)10(11)12/h3-5H,1-2H3 |

InChI Key |

OXGQEZZIWBXNLG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Standard Nitration Procedure

The standard procedure employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions:

- N,N-dimethylpyridin-2-amine is dissolved in concentrated sulfuric acid at 0-5°C.

- A mixture of concentrated nitric acid and sulfuric acid (nitration mixture) is added dropwise while maintaining the low temperature.

- The reaction mixture is stirred for several hours, gradually allowing it to warm to room temperature.

- After completion, the reaction mixture is poured onto ice, neutralized with a base (typically sodium hydroxide or sodium carbonate), and the product is extracted with an organic solvent such as ethyl acetate.

- The extract is dried, concentrated, and the product is purified by column chromatography using silica gel with an ethyl acetate/hexane eluent system (typically in a 1:4 ratio).

Temperature Control Considerations

Temperature control is critical during the nitration process to ensure selectivity and prevent over-nitration or formation of side products:

| Temperature Range | Observation | Outcome |

|---|---|---|

| -5 to 0°C | Slow reaction, high selectivity | Preferred for initial addition of nitration mixture |

| 0 to 5°C | Moderate reaction rate, good selectivity | Optimal for the main reaction period |

| 5 to 20°C | Increased reaction rate, decreased selectivity | May lead to side products |

| >20°C | Rapid reaction, poor selectivity | Significant formation of unwanted isomers and by-products |

Purification Methods

After the nitration reaction, several purification techniques can be employed:

- Column Chromatography : Using silica gel with ethyl acetate/hexane eluent systems (1:4 ratio) to isolate the pure product.

- Recrystallization : From appropriate solvents such as ethanol or ethyl acetate/hexane mixtures.

- HPLC : For analytical or preparative separation of the target compound from impurities.

Alternative Synthetic Routes

While direct nitration is the most common approach, alternative synthetic pathways have been developed for the preparation of N,N-dimethyl-3-nitropyridin-2-amine.

From Halogenated Precursors

This approach involves nucleophilic substitution reactions with halogenated nitropyridines:

- 2-Chloro-3-nitropyridine is treated with dimethylamine (either as a gas or in solution) in the presence of a base such as potassium carbonate or triethylamine.

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

- Heating is often required (50-100°C), and the reaction time varies from several hours to overnight depending on conditions.

- After completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent, followed by purification steps similar to those described above.

From 2-Aminopyridine Derivatives

This multi-step approach involves:

- Protection of the amino group in 2-aminopyridine.

- Nitration at the 3-position.

- N-methylation of the protected amino group.

- Deprotection to yield the desired product.

This route is less common due to its complexity but may be useful when specific substitution patterns are required.

Scale-Up Considerations

For industrial or large-scale production of N,N-dimethyl-3-nitropyridin-2-amine, several modifications to the laboratory procedures are necessary:

Process Optimization

| Parameter | Laboratory Scale | Industrial Scale | Considerations |

|---|---|---|---|

| Reaction Vessel | Glass flasks | Jacketed reactors | Material compatibility with acids |

| Cooling Method | Ice bath | Refrigeration systems | Uniform temperature distribution |

| Mixing | Magnetic stirring | Mechanical agitation | Efficient mass transfer |

| Addition Rate | Manual addition | Automated pumping systems | Precise control of exotherm |

| Waste Treatment | Basic neutralization | Dedicated effluent treatment | Environmental compliance |

Documented Large-Scale Synthesis

A documented large-scale synthesis involved the use of 50 g of N,N-dimethylpyridin-2-amine as starting material, demonstrating the scalability of the nitration approach for producing substantial quantities of N,N-dimethyl-3-nitropyridin-2-amine for research purposes.

Characterization and Quality Control

To ensure the identity and purity of synthesized N,N-dimethyl-3-nitropyridin-2-amine, several analytical techniques are employed:

Spectroscopic Analysis

- ¹H NMR Spectroscopy : Key signals include pyridinyl protons at approximately δ 8.38 ppm and dimethylamino protons at approximately δ 2.97 ppm (in DMSO-d₆).

- IR Spectroscopy : Characteristic peaks include nitro group absorptions at approximately 1556 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 167 corresponding to the molecular weight.

Purity Assessment

- HPLC Analysis : Typically using C18 columns with appropriate mobile phases to determine purity percentages.

- TLC : Using ethyl acetate/hexane systems (typical Rf value around 0.6).

- Elemental Analysis : To confirm the elemental composition (C₇H₉N₃O₂).

Reaction Mechanisms

Understanding the reaction mechanism is crucial for optimizing the synthesis of N,N-dimethyl-3-nitropyridin-2-amine.

Nitration Mechanism

The nitration of N,N-dimethylpyridin-2-amine proceeds through an electrophilic aromatic substitution mechanism:

- Formation of the nitronium ion (NO₂⁺) from the nitric acid/sulfuric acid mixture.

- Attack of the nitronium ion at the 3-position of the pyridine ring, which is activated by the electron-donating dimethylamino group at the 2-position.

- Loss of a proton to restore aromaticity, yielding the 3-nitro derivative.

The dimethylamino group directs the nitration predominantly to the 3-position due to its ortho/para-directing nature, with the 3-position being sterically more accessible than the 1-position.

Nucleophilic Substitution Mechanism

For the alternative route involving halogenated precursors:

- Nucleophilic attack of dimethylamine at the 2-position of 2-chloro-3-nitropyridine.

- Formation of a Meisenheimer complex intermediate.

- Elimination of the chloride leaving group to restore aromaticity.

The nitro group at the 3-position facilitates this substitution by stabilizing the negative charge in the intermediate through its electron-withdrawing effect.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-6-nitropyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used under basic conditions.

Major Products Formed:

Reduction: The major product is .

Substitution: The products vary depending on the substituent introduced, such as N,N-Dimethyl-6-methoxypyridin-2-amine .

Scientific Research Applications

N,N-Dimethyl-6-nitropyridin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N,N-Dimethyl-6-nitropyridin-2-amine can be contextualized against analogous pyridine derivatives. Key differences arise from variations in nitro group positioning, substituent types (e.g., alkyl, halogen, alkoxy), and stereoelectronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Findings:

Positional Isomerism :

- The nitro group’s position (3-, 5-, or 6-) significantly impacts electronic distribution. For example, this compound exhibits stronger electron withdrawal at the 6-position compared to its 3-nitro isomer, altering reactivity in coupling reactions .

- Substituents like chloro (e.g., 6-Chloro-N-methyl-3-nitropyridin-2-amine) introduce steric and electronic effects, making these compounds more reactive in nucleophilic substitutions .

Substituent Effects :

- Alkyl Groups : Diethylamine (N,N-Diethyl-5-nitropyridin-2-amine) increases hydrophobicity, reducing aqueous solubility but improving membrane permeability in biological systems .

- Methoxy Groups : 5,6-Dimethoxy-3-nitropyridin-2-amine demonstrates enhanced solubility in organic solvents, making it suitable for solution-phase synthesis .

Crystallographic Insights: X-ray studies on N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine reveal monoclinic crystal systems (space group P2₁/n) with intermolecular hydrogen bonds stabilizing the lattice . Similar packing motifs are expected for this compound.

Synthetic Utility :

- This compound serves as a scaffold for synthesizing fused heterocycles (e.g., pyridopyrimidines), whereas its diethyl analogue is less reactive due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.